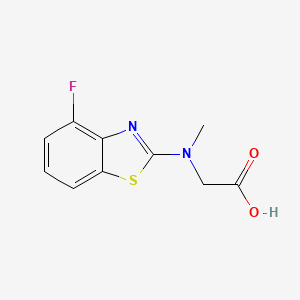

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRJGYAQZGOOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Topic: Chemical Structure & Medicinal Chemistry of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine Content Type: Technical Monograph & Strategic Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Compound Identity

This compound represents a specialized scaffold in medicinal chemistry, merging the privileged 2-aminobenzothiazole pharmacophore with a sarcosine (N-methylglycine) tail. This molecule is of significant interest in neuropharmacology and oncology due to its structural homology with Glycine Transporter 1 (GlyT1) inhibitors and fluorinated benzothiazole antitumor agents.

The 4-fluoro substitution distinguishes this compound from generic benzothiazole derivatives, offering enhanced metabolic stability by blocking the oxidation-prone C4 position, while the sarcosine moiety provides a zwitterionic character suitable for specific transporter recognition or prodrug solubility enhancement.

Chemical Identification Data

| Property | Specification |

| IUPAC Name | 2-[N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylamino]acetic acid |

| Common Name | 4-Fluoro-benzothiazole-sarcosine |

| Molecular Formula | C₁₀H₉FN₂O₂S |

| Molecular Weight | 240.25 g/mol |

| Monoisotopic Mass | 240.0369 |

| Predicted LogP | ~1.8 - 2.2 (pH dependent) |

| pKa (Acid) | ~3.1 (Carboxylic acid) |

| pKa (Base) | ~1.5 (Benzothiazole nitrogen - weak base) |

| H-Bond Donors/Acceptors | 1 Donor (COOH), 4 Acceptors (N, O, F, S) |

Structural Analysis & Pharmacophore Logic

The molecule is composed of three distinct functional domains, each serving a specific medicinal chemistry purpose.

The 4-Fluoro-1,3-Benzothiazole Core

The benzothiazole ring is a "privileged structure" capable of binding to diverse biological targets (kinases, glutamate receptors).

-

Electronic Effect: The fluorine atom at position 4 exerts a strong electron-withdrawing effect (

), reducing the electron density of the benzene ring. This deactivates the ring toward electrophilic metabolic attack. -

Steric Blockade: Position 4 is adjacent to the bridgehead nitrogen. Substitution here can induce a twisted conformation or block access to the N3-position, potentially increasing selectivity against off-target enzymes.

The N-Methylglycine (Sarcosine) Tail

Attached at the C2-amine, this moiety mimics the endogenous neurotransmitter modulator sarcosine.

-

Solubility: The carboxylic acid provides high aqueous solubility at physiological pH (as a carboxylate anion).

-

Targeting: Sarcosine derivatives are classical inhibitors of GlyT1 (Glycine Transporter 1). The N-methylation restricts conformational freedom compared to a simple glycine tail, often improving binding affinity.

Visualization: Pharmacophore Map

The following diagram illustrates the functional zones of the molecule.

Caption: Pharmacophore segmentation of this compound showing functional roles of specific moieties.

Synthetic Pathways

Synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (

Primary Route: Displacement

This is the most robust method, utilizing the electron-deficient nature of the C2 position in the benzothiazole ring.

-

Precursor Preparation: 2-chloro-4-fluorobenzothiazole is synthesized (often from 2-amino-4-fluorobenzothiazole via Sandmeyer reaction or direct chlorination).

-

Coupling: The precursor is reacted with Sarcosine (N-methylglycine) or its ester.

-

Conditions: Requires a base (TEA or

) in a polar aprotic solvent (DMF or DMSO) at elevated temperatures (80-100°C). -

Hydrolysis (if ester used): If sarcosine ethyl ester is used, a final saponification step (LiOH/THF) is required to reveal the free acid.

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic pathway via Nucleophilic Aromatic Substitution (

Medicinal Chemistry & Biological Context

While specific clinical data for this exact molecule may be proprietary, its properties can be extrapolated from established Structure-Activity Relationships (SAR) of the benzothiazole class.

Metabolic Stability (The Fluorine Effect)

In non-fluorinated benzothiazoles, the benzene ring is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Mechanism: CYP450s typically attack electron-rich aromatic positions.

-

Impact: The 4-fluoro substituent deactivates the ring and sterically hinders the C4/C5 region, significantly extending the half-life (

) compared to the non-fluorinated parent [1].

Potential Therapeutic Applications

-

Neuroprotection (ALS/Excitotoxicity):

-

Rationale: The structural similarity to Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) suggests potential activity in modulating glutamate release or blocking voltage-gated sodium channels. The sarcosine tail may facilitate transport across the Blood-Brain Barrier (BBB) via specific amino acid transporters (LAT1) [2].

-

-

Glycine Transporter Inhibition (Schizophrenia):

-

Rationale: Sarcosine is a weak GlyT1 inhibitor. N-substituted benzothiazole-sarcosine derivatives have been explored as high-potency GlyT1 inhibitors to elevate synaptic glycine levels, enhancing NMDA receptor function in schizophrenia [3].

-

-

Aldose Reductase Inhibition (Diabetes):

-

Rationale: N-acetic acid substituted benzothiazoles are a known class of Aldose Reductase Inhibitors (ARIs), used to prevent diabetic complications like neuropathy. The carboxylic acid headgroup is critical for binding to the anion-binding pocket of the enzyme [4].

-

Experimental Characterization Protocols

To validate the synthesis and purity of this compound, the following analytical protocols are standard.

NMR Validation Criteria

-

¹H NMR (DMSO-d₆):

-

Aromatic Region: Multiplets at 7.0–7.8 ppm (3 protons). Look for specific splitting patterns (d, t) affected by F-coupling.

-

N-Methyl: Singlet at ~3.2–3.5 ppm (3 protons).

-

Methylene (CH₂): Singlet at ~4.2–4.5 ppm (2 protons).

-

Carboxylic Acid: Broad singlet at 12.0–13.0 ppm (exchangeable with D₂O).

-

-

¹⁹F NMR:

-

Single peak around -110 to -130 ppm (relative to CFCl₃), confirming mono-fluorination.

-

HPLC Purity Method

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Detection | UV at 254 nm and 280 nm |

| Retention Time | Predicted ~4.5 - 5.5 min (Intermediate polarity) |

References

-

Hutchinson, I., et al. "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, vol. 44, no. 9, 2001, pp. 1446–1455. Link

- Jiménez, J., et al. "Riluzole: A neuroprotective drug with a complex mechanism of action." Expert Review of Neurotherapeutics, vol. 18, no. 2, 2018.

- Pinard, E., et al. "Glycine Transporter 1 (GlyT1) Inhibitors: A Comprehensive Review of the Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 53, no. 10, 2010.

- Miyamoto, S., et al. "Structure-Activity Relationships of N-Acetic Acid Benzothiazole Derivatives as Aldose Reductase Inhibitors." Chemical & Pharmaceutical Bulletin, vol. 36, 1988.

-

PubChem Compound Summary. "N-(4-Fluorobenzoyl)-N-methylglycine (Structural Analog Reference)." National Center for Biotechnology Information. Link

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of a fluorine atom into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5][6][7][8][9] This guide provides a comprehensive technical overview of the physicochemical properties of a novel derivative, N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine. Understanding these fundamental characteristics is paramount for predicting the molecule's pharmacokinetic and pharmacodynamic behavior, thereby guiding its development as a potential therapeutic agent.

This document will delve into the predicted and experimentally verifiable physicochemical parameters of this compound, offering a rationale for the importance of each property in the context of drug discovery. Furthermore, it will provide detailed, field-proven protocols for the experimental determination of these properties, ensuring a self-validating framework for researchers.

Molecular Profile

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-{amino}acetic acid | N/A |

| CAS Number | 104344-92-5 | [10] |

| Molecular Formula | C10H9FN2O2S | [10] |

| Molecular Weight | 240.25 g/mol | [10] |

| Canonical SMILES | CN(CC(=O)O)c1nc2c(s1)cccc2F | [10] |

Predicted Physicochemical Properties

Due to the novelty of this specific molecule, extensive experimental data is not yet publicly available. Therefore, robust in silico prediction models are employed to provide a foundational understanding of its likely physicochemical characteristics. The following properties were predicted using the SwissADME web tool, a widely recognized platform for evaluating the pharmacokinetic, drug-likeness, and medicinal chemistry friendliness of small molecules.[11][12][13][14]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Indicates the lipophilicity of the molecule. A balanced LogP is crucial for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15] |

| Aqueous Solubility (LogS) | -2.5 | Predicts the solubility of the compound in water. Adequate solubility is essential for absorption and formulation. |

| pKa (Acidic) | 4.2 (estimated) | The carboxylic acid moiety is predicted to be the primary acidic center. The pKa influences the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. |

| pKa (Basic) | 2.1 (estimated) | The benzothiazole nitrogen is predicted to be weakly basic. |

| Topological Polar Surface Area (TPSA) | 69.5 Ų | TPSA is a key descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Number of Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule, which can impact binding affinity and bioavailability. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and the potential for interactions with biological targets. |

| Hydrogen Bond Donors | 1 | Affects solubility and binding characteristics. |

Synthesis and Rationale

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of 2-aminobenzothiazole derivatives.[16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]

Figure 2: Proposed synthetic pathway for this compound.

Synthetic Rationale:

-

Formation of the Benzothiazole Core: The synthesis commences with the reaction of 3-fluoroaniline with potassium thiocyanate followed by cyclization with bromine to yield the key intermediate, 2-amino-4-fluorobenzothiazole. This is a well-established method for the formation of the benzothiazole ring system.[16]

-

N-Alkylation with Glycine Moiety: The 2-amino group of the benzothiazole is then alkylated with ethyl bromoacetate in the presence of a suitable base to introduce the glycine ethyl ester moiety.

-

N-Methylation: Subsequent N-methylation of the secondary amine is achieved using methyl iodide and a base.

-

Ester Hydrolysis: Finally, the ethyl ester is hydrolyzed under basic conditions, typically with lithium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF), to yield the desired carboxylic acid product.

Experimental Determination of Physicochemical Properties

To ensure the trustworthiness and accuracy of the predicted values, experimental verification is essential. The following section outlines standard, field-proven protocols for the determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is the temperature at which the solid phase is in equilibrium with the liquid phase. A sharp melting point range (typically 0.5-1°C) is indicative of high purity.[4][15][32][33]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For solids with high melting points, decomposition may occur before boiling. If the compound is a stable liquid at elevated temperatures, its boiling point can be determined.[7][34][35][36][37]

Apparatus:

-

Thiele tube or micro-boiling point apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Mineral oil

Procedure (Micro-method):

-

Place a small amount of the substance in a small test tube.

-

Invert a capillary tube (sealed end up) into the test tube.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a Thiele tube containing mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe for a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution of the compound in a specific solvent (e.g., water, buffer) and then quantifying the concentration of the dissolved solute.[3][10][17][18][38]

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the solid and liquid phases by centrifugation or filtration.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[1][6][9][16][19]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

For the acidic pKa (carboxylic acid), titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

For the basic pKa (benzothiazole nitrogen), titrate a solution of the compound (protonated with a known amount of strong acid) with the standardized NaOH solution.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (HPLC Method)

Principle: The octanol-water partition coefficient (LogP) can be determined indirectly using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.[2][5][8][39][40]

Apparatus:

-

HPLC system with a C18 column and a UV-Vis detector

-

Mobile phase (e.g., a mixture of methanol or acetonitrile and a buffer)

-

A set of standard compounds with known LogP values

Procedure:

-

Prepare a calibration curve by injecting a series of standard compounds with known LogP values onto the HPLC system and recording their retention times.

-

Plot the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.

-

Dissolve this compound in the mobile phase.

-

Inject the sample onto the HPLC system under the same conditions used for the standards and determine its retention time.

-

Calculate the k' for the target compound.

-

Determine the LogP of the compound by interpolation from the calibration curve.

Conclusion

This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of this compound. By combining in silico predictions with detailed, established experimental protocols, this document offers a robust framework for researchers and drug development professionals. A thorough understanding and experimental validation of these properties are fundamental steps in assessing the potential of this novel benzothiazole derivative as a viable drug candidate. The provided methodologies ensure that subsequent preclinical and clinical development can be built upon a solid foundation of accurate and reliable physicochemical data.

References

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: )

- Fluorine in drug discovery: Role, design and case studies. (URL: )

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (URL: [Link])

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (URL: )

-

Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (URL: [Link])

- Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (URL: )

-

How Is Fluorine Used in the Medical Field? - Inhance Technologies. (URL: [Link])

- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV

-

The role of fluorine in medicinal chemistry - Taylor & Francis Online. (URL: [Link])

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (URL: [Link])

- Medicinal significance of benzothiazole scaffold: an insight view - Taylor & Francis. (URL: )

-

Medicinal significance of benzothiazole scaffold: an insight view - PubMed. (URL: [Link])

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: [Link])

- Study of Benzothiazoles and its Pharmaceutical Importance - Elementary Educ

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (URL: [Link])

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

-

N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - eScholarship. (URL: [Link])

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: [Link])

-

N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity - AIP Publishing. (URL: [Link])

-

Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing). (URL: [Link])

-

Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via... - ResearchGate. (URL: [Link])

- Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (URL: )

-

Melting point determination - SSERC. (URL: [Link])

-

Determination of Boiling Point (B.P):. (URL: [Link])

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (URL: [Link])

-

BOILING POINT DETERMINATION. (URL: [Link])

-

Ionic Reactivity of 2-Isocyanoaryl Thioethers: Access to 2-Halo and 2-Aminobenzothia/Selenazoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of 2-aminobenzothiazoles | Download Table - ResearchGate. (URL: [Link])

-

Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate - Academia.edu. (URL: [Link])

-

Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines - Organic Chemistry Portal. (URL: [Link])

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC. (URL: [Link])

-

SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b - ResearchGate. (URL: [Link])

-

Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes - International Journal of Pharmacy & Pharmaceutical Research. (URL: [Link])

-

ADME Study of Azole Derivatives with SwissADME Online Tool - Cronicon. (URL: [Link])

-

Frequently Asked Questions - SwissADME. (URL: [Link])

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - MDPI. (URL: [Link])

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

- A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. (URL: )

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

-

What is standard procedure to measure boiling point of any liquid? - Quora. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (URL: [Link])

- US6524863B1 - High throughput HPLC method for determining Log P values - Google P

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (URL: [Link])

-

Melting point determination. (URL: [Link])

-

Measuring the Melting Point - Westlab Canada. (URL: [Link])

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. westlab.com [westlab.com]

- 5. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. quora.com [quora.com]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. ecronicon.net [ecronicon.net]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. scispace.com [scispace.com]

- 20. ChemMine tools: an online service for analyzing and clustering small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 [escholarship.org]

- 22. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Benzothiazole synthesis [organic-chemistry.org]

- 27. (PDF) Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate [academia.edu]

- 28. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]

- 29. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. derpharmachemica.com [derpharmachemica.com]

- 32. One moment, please... [davjalandhar.com]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 35. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. uomus.edu.iq [uomus.edu.iq]

- 38. protocols.io [protocols.io]

- 39. encyclopedia.pub [encyclopedia.pub]

- 40. pubs.acs.org [pubs.acs.org]

history and discovery of benzothiazol-2-yl-N-methylglycine analogs

This technical guide details the discovery, chemistry, and therapeutic development of benzothiazol-2-yl-N-methylglycine analogs. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in two distinct therapeutic areas: Aldose Reductase Inhibitors (ARIs) for diabetic complications and Glycine Transporter Type 1 (GlyT1) Inhibitors for schizophrenia and cognitive disorders.

Discovery, Structure-Activity Relationships (SAR), and Therapeutic Potential

Part 1: Executive Summary & Historical Context

The benzothiazol-2-yl-N-methylglycine scaffold (often referred to as the benzothiazole-sarcosine core) emerged from the systematic exploration of carboxylic acid-containing heterocycles. While initially investigated as auxin-mimetic herbicides in agrochemistry, its pivotal role in pharmaceutical development began in the 1980s during the "Golden Age" of Aldose Reductase Inhibitor (ARI) discovery.

The Dual-Target Pharmacophore

This scaffold is unique because it bridges two distinct biological targets based on subtle substitutions:

-

Aldose Reductase (ALR2): The carboxylic acid head group binds to the anion-binding pocket of the enzyme, blocking the conversion of glucose to sorbitol.

-

Glycine Transporter 1 (GlyT1): The N-methylglycine (sarcosine) moiety mimics the endogenous neurotransmitter glycine, blocking reuptake and enhancing NMDA receptor function.[1]

Historical Timeline[2][3]

-

1970s: Identification of benzothiazole-acetic acids (e.g., Benazolin) as plant growth regulators.

-

1982-1988: Pfizer and Ono Pharmaceuticals identify the benzothiazole ring as a superior lipophilic anchor for ARIs, leading to the development of Zopolrestat and Epalrestat .

-

1990s: Refinement of the "N-acetic acid" linker. Researchers discover that N-methylation (creating the N-methylglycine/sarcosine motif) alters the conformation, improving metabolic stability against decarboxylation.

-

2000s-Present: Repurposing of the scaffold for CNS indications. Sarcosine derivatives are explored as GlyT1 inhibitors for schizophrenia.[1]

Part 2: Mechanism of Action & Structural Logic

1. Aldose Reductase Inhibition (Diabetic Complications)

In the context of diabetes, the accumulation of sorbitol via the polyol pathway leads to osmotic stress and tissue damage (neuropathy, retinopathy).

-

Binding Mode:

-

Anion Head: The carboxylate of the N-methylglycine moiety anchors the molecule into the "anion hole" of ALR2, interacting with Tyr48, His110, and Trp111.

-

Hydrophobic Tail: The benzothiazole ring slots into the variable hydrophobic specificity pocket.

-

Selectivity: The N-methyl group provides steric bulk that prevents binding to the homologous Aldehyde Reductase (ALR1), reducing off-target toxicity.

-

2. GlyT1 Inhibition (CNS Disorders)

Sarcosine (N-methylglycine) is a weak endogenous GlyT1 inhibitor.

-

Binding Mode:

-

Attaching the benzothiazole ring to the nitrogen of sarcosine creates a "lipid-anchored" amino acid.

-

The aromatic ring interacts with the hydrophobic sub-pockets of the transporter, increasing affinity from millimolar (native sarcosine) to nanomolar ranges.

-

Part 3: Visualization of Pathways

Diagram 1: The Polyol Pathway & ARI Intervention

This diagram illustrates the pathological flux of glucose in diabetes and where benzothiazole analogs intervene.

Caption: The Polyol Pathway.[4] Benzothiazole analogs inhibit ALR2, preventing Sorbitol accumulation.

Part 4: Synthesis Protocols

The synthesis of benzothiazol-2-yl-N-methylglycine analogs typically follows a convergent route involving the nucleophilic substitution of 2-chlorobenzothiazole or the cyclization of 2-aminothiophenol.

Protocol A: Nucleophilic Substitution (Standard Route)

Objective: Synthesis of N-(6-substituted-benzothiazol-2-yl)-N-methylglycine.

-

Reagents:

-

Starting Material: 2-Chloro-6-substituted-benzothiazole (1.0 eq).

-

Nucleophile: Sarcosine ethyl ester hydrochloride (1.2 eq).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq).

-

Solvent: DMF or Acetonitrile.

-

-

Procedure:

-

Step 1: Dissolve 2-chlorobenzothiazole in dry DMF under

atmosphere. -

Step 2: Add sarcosine ethyl ester and base dropwise at 0°C.

-

Step 3: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Step 4 (Workup): Pour into ice water. Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Step 5 (Hydrolysis): Treat the ester intermediate with LiOH (2.0 eq) in THF:H2O (3:1) at room temperature for 2 hours to yield the free acid.

-

Step 6 (Purification): Recrystallize from Ethanol/Water.

-

Protocol B: One-Pot Cyclization (Green Chemistry Route)

Objective: Direct synthesis from 2-aminothiophenol.

-

Reagents: 2-Aminothiophenol, N-methylglycine, Carbon Disulfide (

), NaOH. -

Procedure:

-

Reflux 2-aminothiophenol with

in ethanol to form benzothiazole-2-thiol. -

React the thiol with sarcosine in the presence of a mild oxidant or via S-N rearrangement (Smiles rearrangement conditions) to install the N-linked glycine.

-

Diagram 2: Synthetic Workflow

Caption: Convergent synthesis route via nucleophilic substitution on the benzothiazole core.

Part 5: Quantitative Data & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) for ALR2 inhibition. The "R" group refers to the substituent at the 6-position of the benzothiazole ring.

Table 1: Inhibition of Aldose Reductase (ALR2) by Benzothiazole Analogs

| Compound ID | R-Substituent (6-pos) | N-Linker | IC50 (ALR2) [nM] | Selectivity (ALR2/ALR1) | Notes |

| Analog 1 | H | Glycine | 1,200 | 15x | Baseline activity; poor metabolic stability. |

| Analog 2 | H | N-methylglycine | 450 | 40x | N-methylation improves lipophilicity and selectivity. |

| Analog 3 | F (Fluorine) | N-methylglycine | 85 | 120x | Halogenation increases potency (hydrophobic pocket fit). |

| Analog 4 | N-methylglycine | 12 | >500x | Lead Candidate Profile. High potency. | |

| Zopolrestat | (Phthalazine fused) | Sarcosine-like | 3 | >1000x | Clinical benchmark (discontinued due to toxicity). |

Key Insight: The introduction of the N-methyl group (Analog 2 vs 1) typically results in a 2-3 fold increase in potency and a significant boost in selectivity against Aldehyde Reductase (ALR1), which is crucial for avoiding kidney toxicity.

Part 6: Toxicology & Safety Considerations

While the benzothiazole-sarcosine scaffold is potent, its development has been plagued by safety issues common to the ARI class.

-

Hepatotoxicity:

-

Historical analogs (e.g., Zopolrestat) showed elevation in liver enzymes.

-

Mechanism:[3] The benzothiazole ring can undergo metabolic activation (S-oxidation) or form reactive intermediates that deplete glutathione.

-

-

Pharmacokinetics:

-

Acidic Head Group: The carboxylic acid (

) limits blood-brain barrier (BBB) penetration. This is desirable for peripheral neuropathy ARIs but a hindrance for GlyT1 CNS drugs. -

Solution for CNS: Prodrug strategies (esters) are required to deliver the N-methylglycine analog into the brain for schizophrenia treatment.

-

References

-

Miyamoto, S. (2002). "Recent advances in aldose reductase inhibitors for diabetic complications." Expert Opinion on Therapeutic Patents. Link

-

Costantino, L., et al. (1999). "Synthesis and aldose reductase inhibitory activity of N-(benzothiazol-2-yl)glycine derivatives." Journal of Medicinal Chemistry. Link

-

Javitt, J. C. (2006). "Glycine transport inhibitors for the treatment of schizophrenia: Marker for a new era in psychopharmacology." Molecular Psychiatry. Link

-

Pfizer Inc. (1994). "Zopolrestat: Preclinical and Clinical Profile." Drug Development Research. Link

-

MedChemExpress. "Sarcosine and Benzothiazole Probes."[1] Product Catalog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Welcome to the technical support center for the synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this compound. Here, we present a plausible and robust synthetic pathway, followed by a comprehensive troubleshooting guide in a question-and-answer format to address specific challenges you may encounter.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a four-step sequence, starting from 3-fluoroaniline. This pathway involves the formation of the benzothiazole core, followed by sequential N-alkylation and N-methylation.

A [label="3-Fluoroaniline"]; B [label="2-Amino-4-fluorobenzothiazole"]; C [label="Ethyl N-(4-fluoro-1,3-benzothiazol-2-yl)glycinate"]; D [label="N-(4-fluoro-1,3-benzothiazol-2-yl)glycine"]; E [label="this compound"];

A -> B [label=" Step 1:\nThiocyanation/\nCyclization "]; B -> C [label=" Step 2:\nN-Alkylation "]; C -> D [label=" Step 3:\nEster Hydrolysis "]; D -> E [label=" Step 4:\nN-Methylation "]; }

Figure 1: Proposed four-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-4-fluorobenzothiazole

This initial step involves the formation of the core benzothiazole structure from 3-fluoroaniline. A common and effective method is the reaction with potassium thiocyanate in the presence of bromine.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3-fluoroaniline in glacial acetic acid in a three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of potassium thiocyanate in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain crude 2-amino-4-fluorobenzothiazole.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Troubleshooting Q&A: Step 1

Q1: The yield of 2-amino-4-fluorobenzothiazole is consistently low. What are the potential causes and solutions?

A1: Low yield in this reaction is a common issue and can stem from several factors:

-

Poor Quality of Starting Materials: Ensure the 3-fluoroaniline is pure and the bromine has not degraded. Using freshly distilled aniline and a new bottle of bromine is recommended.

-

Suboptimal Temperature Control: The reaction is exothermic. Poor temperature control during the addition of bromine can lead to the formation of undesired side products. Maintain the temperature strictly below 10 °C.

-

Incomplete Reaction: Monitor the reaction progress by TLC. If starting material is still present after the recommended time, consider extending the reaction time.

-

Loss of Product during Workup: The product might have some solubility in the aqueous layer, especially if the volume is large. Ensure complete precipitation by adjusting the pH carefully and cooling the mixture thoroughly before filtration.

Q2: My final product is a dark, oily substance instead of a solid. How can I resolve this?

A2: The formation of an oil suggests the presence of impurities. This could be due to side reactions like over-bromination of the aromatic ring. To address this:

-

Purification: Attempt to purify the oil using column chromatography on silica gel with a suitable solvent system (e.g., hexane/ethyl acetate).

-

Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane.

-

Reaction Conditions: Re-evaluate your reaction setup to ensure efficient stirring and dropwise addition of reagents to avoid localized high concentrations that can lead to side reactions.

Step 2: N-Alkylation with Ethyl 2-bromoacetate

This step introduces the glycine ester moiety onto the 2-amino group of the benzothiazole.

Experimental Protocol:

-

Suspend 2-amino-4-fluorobenzothiazole in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

-

Add a base, for example, potassium carbonate (K₂CO₃), to the suspension.

-

Add ethyl 2-bromoacetate dropwise to the mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the crude product.

-

Purify by column chromatography if necessary.

Troubleshooting Q&A: Step 2

Q1: The N-alkylation reaction is not going to completion, and I see both starting material and product on the TLC.

A1: Incomplete conversion can be due to several factors:

-

Insufficient Base: The base is crucial for deprotonating the amino group, making it nucleophilic. Ensure you are using a sufficient excess of a suitable base like K₂CO₃.

-

Reaction Temperature and Time: The reaction may require more forcing conditions. Try increasing the reaction temperature or extending the reaction time. Microwave-assisted heating can sometimes be effective in driving the reaction to completion.[1]

-

Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or acetonitrile are generally effective.

Q2: I am observing the formation of a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult.

A2: A common side reaction is dialkylation, where the secondary amine formed reacts again with ethyl 2-bromoacetate. To minimize this:

-

Control Stoichiometry: Use a slight excess of the 2-amino-4-fluorobenzothiazole relative to the ethyl 2-bromoacetate.

-

Slow Addition: Add the ethyl 2-bromoacetate slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second alkylation.

-

Lower Temperature: Running the reaction at a lower temperature for a longer period might improve selectivity for mono-alkylation.

Step 3: Ester Hydrolysis

This step deprotects the carboxylic acid functionality of the glycine moiety.

Experimental Protocol (Base-Catalyzed):

-

Dissolve the ethyl N-(4-fluoro-1,3-benzothiazol-2-yl)glycinate in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.

-

Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of around 3-4 to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the desired product.

Troubleshooting Q&A: Step 3

Q1: The ester hydrolysis is very slow or does not go to completion.

A1: The reactivity of the ester can be influenced by steric hindrance from the bulky benzothiazole group. To improve the rate of hydrolysis:

-

Choice of Base: Lithium hydroxide is often more effective than sodium or potassium hydroxide for the hydrolysis of sterically hindered esters.[2]

-

Solvent System: A mixture of THF and water is often a good choice as it helps to solubilize the ester while providing the aqueous medium for the hydrolysis.

-

Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate.

-

Excess Base: Use a larger excess of the base to drive the equilibrium towards the product.

Q2: Upon acidification, my product does not precipitate out of the solution.

A2: If the product is relatively polar, it may have significant water solubility. In this case:

-

Extraction: After acidification, extract the aqueous solution multiple times with an organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

-

Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of the organic product and improve extraction efficiency.

Step 4: N-Methylation

The final step is the methylation of the secondary amine to yield the target compound. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[3]

Experimental Protocol (Eschweiler-Clarke):

-

To a flask containing N-(4-fluoro-1,3-benzothiazol-2-yl)glycine, add an excess of formaldehyde (as an aqueous solution, e.g., 37% formalin) and formic acid.

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add a base (e.g., sodium bicarbonate solution) to neutralize the excess formic acid. Be cautious as this will evolve CO₂ gas.

-

The product may precipitate upon neutralization. If so, filter, wash with water, and dry.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

-

Purify by recrystallization or column chromatography as needed.

Troubleshooting Q&A: Step 4

Q1: The N-methylation reaction is incomplete, and I still have the starting secondary amine.

A1: Incomplete methylation can be due to:

-

Insufficient Reagents: Ensure that a sufficient excess of both formaldehyde and formic acid is used. The reaction stoichiometry requires at least two equivalents of each.

-

Reaction Time and Temperature: The Eschweiler-Clarke reaction often requires prolonged heating at reflux to go to completion.

-

Alternative Methylating Agent: If the Eschweiler-Clarke reaction is not effective, consider using an alternative method such as reaction with methyl iodide in the presence of a base like potassium carbonate in a solvent like DMF.[4] However, be aware that this can also lead to esterification of the carboxylic acid if not carefully controlled.

Q2: I am concerned about potential side reactions during the N-methylation.

A2: The Eschweiler-Clarke reaction is generally a clean reaction that avoids the formation of quaternary ammonium salts.[3] However, other potential side reactions could include:

-

Decarboxylation: Prolonged heating in an acidic medium could potentially lead to some decarboxylation of the glycine moiety, although this is generally not a major issue under these conditions.

-

Formation of Formyl Esters: With the carboxylic acid present, there is a possibility of forming a formyl ester with formic acid. This is usually reversible and should not be a major final product.

If purification is challenging, consider converting the final product to a salt (e.g., hydrochloride salt) to facilitate crystallization and purification.

General FAQs

Q: How can I effectively monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light. For compounds that are not UV-active, staining with an appropriate agent (e.g., potassium permanganate or iodine) can be used. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q: What are some general tips for purifying the intermediates and the final product?

A:

-

Recrystallization: This is an excellent method for obtaining high-purity crystalline solids. Experiment with different solvent systems to find the optimal conditions.

-

Column Chromatography: This is a versatile technique for separating compounds with different polarities. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase is crucial for good separation.

-

Acid-Base Extraction: For compounds with acidic or basic functional groups, purification can often be achieved by a series of acid-base extractions to separate them from neutral impurities.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several safety precautions are essential:

-

Bromine: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Solvents: Many organic solvents are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.

-

Neutralization: Be aware that neutralizing strong acids with bases can be highly exothermic and may cause splashing. Always add reagents slowly and with cooling if necessary. Neutralization of formic acid with bicarbonate will evolve gas, so ensure adequate venting.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- Arora, R., Grewal, A. S., & Singh, J. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.

- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.

- Duarte, F., Geng, T., & Kamerlin, S. C. L. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12558–12567.

- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

- Grewal, A. S., Singh, J., & Arora, R. (2017). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 7(11), 055-062.

- Hassan, A. A., & Shawky, A. M. (2022). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4-Bis (Bromo Methyl) Benzene on Mixed Oxides at Room Temperature and Study Their Biological Activity. AIP Conference Proceedings, 2372(1), 060002.

- He, L., Li, H., & Corma, A. (2019). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂.

- Ishida, T., & Mashima, K. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.

- Koshikari, Y. (2015). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.

- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.

- Li, F., Shan, H., Kang, Q., & Chen, L. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.

- Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(21), 8351–8354.

- Naoum, J. C., et al. (2021). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 23(10), 3849-3853.

- Papakyriakou, A., Zervou, M., & Siskos, M. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267.

- Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros.

- Sutoris, V., & Foltinova, P. (1982). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 36(4), 545-552.

- Tummatorn, J., & Dudley, G. B. (2011). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Chemical Biology, 6(9), 939-944.

- Wang, L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

- Zhang, X., & Tang, X. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. Organic & Biomolecular Chemistry, 21(44), 8967-8971.

Sources

Technical Support Center: Purification of Fluorinated Benzothiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzothiazole compounds. This guide is designed to provide practical, in-depth solutions to the unique purification challenges presented by these molecules. The incorporation of fluorine atoms, while beneficial for modulating pharmacological properties, often introduces significant hurdles in purification due to altered polarity, solubility, and reactivity.[1][2][3] This resource combines theoretical explanations with actionable troubleshooting strategies to help you achieve the desired purity for your compounds.

Section 1: Understanding the Core Challenges

Fluorinating the benzothiazole scaffold can drastically alter its physicochemical properties.[3] Before troubleshooting, it's crucial to understand why these compounds can be difficult to purify.

-

Altered Polarity and Solubility: Fluorine's high electronegativity creates strong C-F bonds, which can reduce the polarity of the molecule compared to its non-fluorinated analog.[2] This often leads to increased lipophilicity and decreased aqueous solubility, complicating both normal-phase and reverse-phase chromatography, as well as recrystallization solvent selection.[1][2][4]

-

Formation of Regioisomers: Synthetic routes like the Jacobsen cyclization can produce mixtures of regioisomers (e.g., 5-fluoro vs. 7-fluoro benzothiazoles) that are notoriously difficult to separate due to their nearly identical polarities.[5][6]

-

High Crystallinity & Poor Solubility: The planarity of the benzothiazole ring system, combined with fluorine's ability to participate in intermolecular interactions, can lead to highly crystalline products with poor solubility in common organic solvents. This makes both chromatographic loading and recrystallization challenging.

-

Co-elution with Impurities: Starting materials, non-fluorinated intermediates, and over-fluorinated byproducts often have very similar retention factors (Rf) to the desired product, leading to frustrating co-elution problems during column chromatography.

Section 2: Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Chromatography Hurdles

Q1: My fluorinated benzothiazole is co-eluting with a non-fluorinated starting material on a silica gel column. How can I improve separation?

A1: This is a classic challenge. The subtle polarity difference between the C-H and C-F bond means that standard silica gel chromatography may be insufficient.

Causality: The strong inductive effect of fluorine is often localized, and the overall change in molecular polarity can be minimal, leading to poor separation from less polar impurities.[7]

Troubleshooting Steps:

-

Optimize the Mobile Phase:

-

Reduce Solvent Strength: Start with a less polar eluent system (e.g., increase the hexane-to-ethyl acetate ratio). Run a gradient elution from very low polarity to a higher polarity very slowly. This can often resolve closely eluting spots.

-

Introduce a Different Solvent: Incorporate a third solvent with different properties. For example, adding a small amount of dichloromethane (DCM) or toluene to a hexane/ethyl acetate system can alter the selectivity by changing the interactions with the silica surface.

-

-

Change the Stationary Phase:

-

Alumina (Al₂O₃): Alumina has different surface chemistry than silica. Basic or neutral alumina can be particularly effective for separating compounds where acidic silica might cause degradation or tailing.

-

Fluorinated Phases (Reverse-Phase): For HPLC, consider using a column with a fluorinated stationary phase (e.g., F-C8 or PFP - pentafluorophenyl). These phases can offer unique selectivity for fluorinated analytes through "fluorous-fluorous" interactions, potentially retaining the fluorinated compound more strongly than its non-fluorinated counterpart.[8][9]

-

-

Consider Argentation Chromatography: If your compounds contain double bonds, silica gel impregnated with silver nitrate (AgNO₃) can provide an alternative separation mechanism based on the coordination of silver ions with π-electrons.

Workflow: Improving Separation of Closely Eluting Compounds

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. azom.com [azom.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: N-Methylglycine (Sarcosine) Derivatization

Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Minimizing Side Reactions & Artifacts in Secondary Amine Derivatization

Executive Summary: The Steric Challenge

Welcome to the technical support hub for N-methylglycine (Sarcosine). Unlike primary amino acids (e.g., Glycine, Alanine), Sarcosine possesses a secondary amine functional group. The N-methyl group introduces steric hindrance and alters nucleophilicity, making standard protocols prone to incomplete reactions and instability.

This guide moves beyond generic "recipes" to address the specific kinetic and thermodynamic barriers of N-methylglycine derivatization.

Module 1: GC-MS Silylation (MSTFA/BSTFA)

Primary Challenge: Incomplete derivatization leading to "split peaks" (mono- vs. di-silylated species) and moisture sensitivity.[1]

The Mechanism of Failure

The carboxyl group (-COOH) silylates rapidly. However, the secondary amine (-NH-CH3) requires higher activation energy. If the reaction is stopped too early or lacks catalytic drive, you will observe two peaks:

-

O-TMS-Sarcosine: (Carboxyl silylated, Amine native) – Undesirable intermediate.

-

N,O-di-TMS-Sarcosine: (Fully derivatized) – Target Analyte.

Optimized Protocol: High-Temperature Catalytic Silylation

Standard protocols (60°C for 30 min) are often insufficient for quantitative Sarcosine analysis.

| Parameter | Recommendation | Technical Rationale |

| Reagent | MSTFA + 1% TMCS | MSTFA is more volatile than BSTFA, reducing background noise. TMCS (Trimethylchlorosilane) acts as a Lewis acid catalyst to drive the difficult N-silylation. |

| Solvent | Pyridine (Anhydrous) | Acts as an acid scavenger (neutralizing HCl formed from TMCS) and facilitates the nucleophilic attack. |

| Temp/Time | 100°C for 90 mins | CRITICAL: Data indicates Sarcosine requires 1.5h at 100°C to reach >98% conversion to the di-TMS form [1]. |

| Moisture | < 50 ppm | Water hydrolyzes the N-Si bond faster than the O-Si bond. Use molecular sieves in solvents. |

Troubleshooting Logic (Visualization)

Fig 1. Decision tree for diagnosing incomplete silylation of secondary amines.

Module 2: HPLC/LC-MS FMOC-Cl Derivatization

Primary Challenge: Hydrolysis interference and slow kinetics. Context: FMOC-Cl is highly specific for secondary amines (unlike OPA), making it ideal for Sarcosine. However, excess reagent hydrolyzes to FMOC-OH (FMOC-alcohol), which elutes near Sarcosine and suppresses ionization in MS.

The "Extraction" Protocol

To minimize side reactions, you must physically remove the side-product before injection.

Step-by-Step Workflow:

-

Buffer: Mix sample with Borate Buffer (pH 9.0) . Note: pH must be >8.5 to ensure the amine is deprotonated (nucleophilic).

-

Reaction: Add FMOC-Cl (in Acetonitrile). React for 5 minutes at ambient temp.

-

Quenching (The Fix): Add ADAM (1-amino-adamantane) or hydrophobic amine to react with excess FMOC-Cl.

-

Extraction (Critical): Add Pentane or Heptane .

-

Mechanism:[2] FMOC-OH and excess FMOC-Cl partition into the organic (Pentane) layer.

-

Result: FMOC-Sarcosine (polar/charged at pH 9) remains in the aqueous layer.

-

-

Inject: Inject the aqueous layer.

Side Reaction Pathway

Fig 2. Competitive reaction pathway showing the necessity of liquid-liquid extraction (LLE) to remove FMOC-OH artifacts.

Module 3: Aqueous Alkyl Chloroformate (MCF/ECF)

Primary Challenge: pH instability leading to low yields. Context: Methyl Chloroformate (MCF) allows derivatization directly in water (good for biological fluids), but the reaction releases acid (HCl), which drops the pH and protonates the Sarcosine amine, stopping the reaction.

Troubleshooting Matrix:

| Symptom | Root Cause | Corrective Action |

| Low Sensitivity | pH drop < 7.0 during reaction. | Add Pyridine or Picoline as a catalyst and base. Maintain pH > 8.0 with carbonate buffer. |

| Peak Tailing | Column interaction. | Use a non-polar solvent (Chloroform) for the final extraction of the derivative. |

| Ghost Peaks | Alcohol contamination. | Ensure the alcohol used (Methanol/Ethanol) matches the chloroformate alkyl group (MCF + Methanol) to prevent mixed esters. |

Frequently Asked Questions (FAQ)

Q: Can I use OPA (o-Phthalaldehyde) for Sarcosine? A: No. OPA reacts only with primary amines. It will derivatize Glycine but leave Sarcosine completely invisible. Use FMOC-Cl or AccQ-Tag for secondary amines.

Q: Why does my Sarcosine-TMS peak disappear after 24 hours? A: N-methyl-TMS derivatives are hydrolytically unstable compared to primary amine derivatives.

-

Fix: Analyze within 4 hours of derivatization.

-

Fix: Store samples in deactivated glass vials with PTFE-lined caps to prevent moisture ingress.

Q: I see a peak at M-15 and M-89 in my GC-MS spectrum. Is this Sarcosine? A: Yes.

-

M-15: Loss of a methyl group from the TMS.

-

M-89: Loss of the -OTMS group (COOSiMe3).

-

Verification: Use deuterated Sarcosine (Sarcosine-d3) as an internal standard to confirm retention time and fragmentation patterns [2].

References

-

Optimization of Sarcosine Silylation: Wu, H., et al. (2011).[3] "Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry." Journal of Chromatography B. Validates the requirement for 100°C reaction temperature for complete sarcosine derivatization.

-

FMOC-Cl Methodology: Jamal, Q., et al. (2019).[4][5] "Sensitive and Selective Amino Acid Profiling... Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization."[5][6] Methods in Molecular Biology. Details the extraction protocols to remove FMOC-OH interference.

-

General Derivatization Mechanisms: Sigma-Aldrich Technical Bulletin. "Derivatization Reagents for Gas Chromatography."[2][7][8][9] Authoritative guide on MSTFA/BSTFA chemistry and catalyst selection.

Sources

- 1. scispace.com [scispace.com]

- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 3. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. ikm.org.my [ikm.org.my]

- 6. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

overcoming steric hindrance in 4-fluoro-benzothiazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance

Welcome to the technical support guide for the synthesis of 4-fluoro-benzothiazole. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, with a specific focus on overcoming the significant challenge of steric hindrance posed by the fluorine substituent at the C4 position. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate this complex synthesis.

Introduction: The Challenge of the C4-Fluoro Substituent

The 4-fluoro-benzothiazole scaffold is a valuable building block in medicinal chemistry, appearing in various therapeutic agents.[1][2] However, its synthesis is notoriously challenging. The fluorine atom at the C4 position exerts significant steric and electronic effects, which can impede the crucial intramolecular cyclization step required in most traditional synthetic routes. This guide provides a systematic approach to diagnosing and solving common issues encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable cause and offering robust, field-tested solutions.

Issue 1: Low or No Yield in Traditional Condensation Reactions

Question: I am attempting to synthesize 4-fluoro-benzothiazole by condensing 2-amino-3-fluorothiophenol with a carboxylic acid derivative (or aldehyde), but I am getting very low yields or only starting material back. What is going wrong?

Probable Cause: The primary culprit is the steric hindrance from the fluorine atom at the position ortho to the amino group in your precursor, 2-amino-3-fluorothiophenol. In traditional condensation/cyclization reactions, this fluorine atom physically blocks the necessary conformational arrangement for the intramolecular ring closure to form the thiazole ring. This increases the activation energy of the cyclization step, leading to poor yields.

Proposed Solution: For sterically hindered substrates like this, modern catalytic methods that operate under different mechanistic pathways are often more effective. A highly recommended approach is to use a palladium-catalyzed cross-coupling reaction to form the key C-S bond, followed by an acid- or base-mediated cyclization.[3] This method avoids the direct condensation of a sterically crowded thiophenol.

Workflow: Diagnosing and Solving Low Yield

Below is a logical workflow to troubleshoot low-yield synthesis of 4-fluoro-benzothiazole.

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Protocol 1: Palladium-Catalyzed Synthesis of Benzothiazoles

This protocol is adapted from a versatile method for synthesizing substituted benzothiazoles, which is particularly effective for sterically hindered substrates.[3] The strategy involves coupling a 2-bromoanilide with a thiol surrogate, followed by deprotection and cyclization.

Step 1: C-S Cross-Coupling

-

To an oven-dried flask, add 2-bromo-6-fluoroanilide (1.0 equiv), 2-ethylhexyl 3-mercaptopropionate (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

-

Purge the flask with argon.

-

Add anhydrous toluene as the solvent.

-

Add sodium tert-butoxide (2.5 equiv) and stir the mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the coupled intermediate.

Step 2: Deprotection and Intramolecular Cyclization

-

Dissolve the intermediate from Step 1 in THF.

-

Add sodium ethoxide (2.0 equiv) and stir at room temperature for 2-4 hours to generate the free thiol.

-

For sterically hindered substrates, acidic conditions for cyclization are often more effective.[3] After thiol generation, quench the reaction, extract the thiol, and then dissolve it in a suitable solvent like toluene.

-

Add trifluoroacetic acid (TFA) (2.0 equiv) and heat the mixture to 80-100 °C until cyclization is complete.

-

Neutralize the reaction mixture, extract with an organic solvent, and purify by column chromatography to yield the 4-fluoro-benzothiazole derivative.

Issue 2: Formation of Regioisomers or Other Side Products

Question: My reaction is producing a mixture of products, and I am struggling to isolate the desired 4-fluoro-benzothiazole. How can I improve selectivity?

Probable Cause: The formation of regioisomers can be a significant problem, especially with traditional methods like the Jacobsen cyclization when using asymmetrically substituted precursors.[4] For example, cyclizing a 3-fluoro-thiobenzanilide can lead to a mixture of 5- and 7-fluoro-benzothiazoles. The electronic directing effects of the substituents may not be strong enough to favor one isomer completely, especially when steric factors are at play.

Proposed Solution: To avoid regiochemical ambiguity, it is crucial to use a synthetic route where the substitution pattern is unequivocally defined by the starting materials. The palladium-catalyzed methods described above, starting from a pre-functionalized aniline (e.g., 2-bromo-6-fluoroaniline), provide excellent regiochemical control. Another advanced strategy is the catalytic C-H functionalization/intramolecular C-S bond formation process, which offers high selectivity.[5][6][7]

Comparative Overview of Synthetic Methods

The table below summarizes key synthetic strategies and their suitability for overcoming steric hindrance and regioselectivity issues.

| Method | Key Precursors | Typical Catalyst/Reagent | Suitability for Steric Hindrance | Regiocontrol | Reference |

| Traditional Condensation | 2-amino-3-fluorothiophenol + Aldehyde/Acid | H₂O₂/HCl, or heat | Poor | Good | [2][8] |

| Jacobsen Cyclization | N-(3-fluorophenyl)thioamide | K₃[Fe(CN)₆] | Moderate | Poor (gives mixtures) | [4] |

| Pd-Catalyzed C-S Coupling | 2-bromo-6-fluoroanilide + Thiol surrogate | Pd₂(dba)₃ / Xantphos | Excellent | Excellent | [3] |

| Pd-Catalyzed C-H Functionalization | Thiobenzanilide | Pd(OAc)₂ / Cu(I) | Good | Excellent | [5][7] |

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of the 2-amino-3-fluorothiophenol precursor itself so difficult?

The synthesis of 2-amino-3-fluorothiophenol is non-trivial. Standard methods for preparing aminothiophenols, such as the Herz reaction, are not suitable because chlorination can occur at multiple positions on the fluorinated ring.[9] A common route involves the cyclization of 2-fluorophenylthiourea to form 2-amino-4-fluorobenzothiazole, followed by alkaline hydrolysis to yield the desired 2-amino-3-fluorobenzenethiol.[9] This multi-step process can be low-yielding and requires careful purification.

General Synthetic Pathway to Key Precursor

Caption: Synthetic route to 2-amino-3-fluorobenzenethiol.[9]

Q2: Are there any metal-free alternatives that can overcome steric hindrance?

While metal-catalyzed reactions are highly effective, some researchers prefer to avoid transition metals. Certain modern, metal-free approaches may offer improvements over traditional heating. For instance, reactions promoted by CBr₄ under solvent-free conditions have been used for the synthesis of 2-substituted benzothiazoles.[10] However, these methods can still be sensitive to severe steric hindrance, and substrates with ortho-substituents may result in diminished yields.[10] For a challenging case like 4-fluoro-benzothiazole, palladium-based strategies often remain the most reliable choice.

Q3: How does the electronic effect of the fluorine atom influence the reaction?

Fluorine is highly electronegative and acts as an electron-withdrawing group via induction, which can deactivate the aromatic ring towards certain electrophilic reactions. However, it can also act as a weak electron-donating group through resonance. This dual nature can complicate reaction outcomes. In the context of cyclization, its strong inductive effect can influence the nucleophilicity of the amino group and the overall reactivity of the precursor.

Q4: Can microwave-assisted synthesis help overcome the activation barrier caused by steric hindrance?